Cas no 1197718-33-4 (N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide)
![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1197718-33-4x500.png)
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS034537869
- Z729493456
- EN300-26681566
- 1197718-33-4
- N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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- インチ: 1S/C21H16N4O3/c1-14-19-16(12-17(18-8-5-11-27-18)23-20(19)28-24-14)21(26)25(10-9-22)13-15-6-3-2-4-7-15/h2-8,11-12H,10,13H2,1H3
- InChIKey: VZEUVRBAHKYUOD-UHFFFAOYSA-N
- ほほえんだ: O1C2C(C(C)=N1)=C(C=C(C1=CC=CO1)N=2)C(N(CC#N)CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 372.12224039g/mol
- どういたいしつりょう: 372.12224039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 600
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 96.2Ų
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681566-0.05g |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
1197718-33-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamideに関する追加情報
Research Brief on N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS: 1197718-33-4)
In recent years, the compound N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS: 1197718-33-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique oxazolopyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The presence of a furan moiety and a cyanomethyl group in its structure further enhances its biological activity and selectivity, making it a valuable candidate for drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of this compound. One notable investigation demonstrated its efficacy as a potent inhibitor of specific kinases involved in inflammatory pathways. The study utilized a combination of in vitro assays and molecular docking simulations to reveal the compound's binding affinity and selectivity towards its target proteins. These findings suggest that N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could serve as a lead compound for the development of novel anti-inflammatory agents.
Another area of research has explored the compound's potential in oncology. Preliminary data from cell-based assays indicate that it exhibits cytotoxic effects against certain cancer cell lines, particularly those with dysregulated signaling pathways. The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with key regulatory proteins. Further studies are underway to optimize its pharmacokinetic properties and evaluate its efficacy in preclinical models.
The synthesis and structural modification of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved bioavailability and reduced off-target effects. These efforts are critical for translating the compound's therapeutic potential into clinically viable drugs.
In conclusion, N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide represents a promising scaffold for drug discovery. Its diverse biological activities and potential applications in inflammation and oncology highlight its significance in the field of chemical biology. Continued research and development efforts are expected to further unravel its therapeutic potential and pave the way for novel treatment strategies.
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